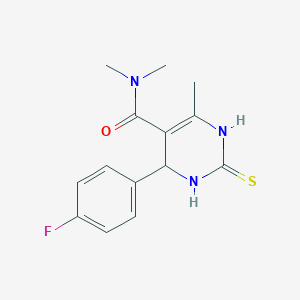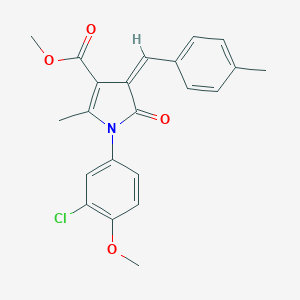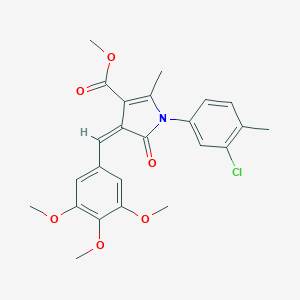![molecular formula C24H30N4O5 B297483 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide](/img/structure/B297483.png)
2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide, also known as Meso-2, is a chemical compound that has attracted significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biochemistry, and biotechnology.
Mechanism of Action
The exact mechanism of action of 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell growth and proliferation. 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, while sparing normal cells. In addition, 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been shown to inhibit the growth and spread of cancer cells by disrupting the formation of new blood vessels, a process known as angiogenesis.
Biochemical and Physiological Effects:
2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer and antimicrobial activity, 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. These effects are believed to be mediated by the inhibition of key enzymes and signaling pathways involved in these processes.
Advantages and Limitations for Lab Experiments
2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively target cancer cells while sparing normal cells. However, there are also some limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Future Directions
There are several future directions for further research on 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide. One area of interest is the development of more efficient and cost-effective synthesis methods, as well as the optimization of purification techniques to increase yield and purity. In addition, further studies are needed to fully elucidate the mechanism of action of 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide and to identify potential targets for its use in the treatment of cancer and other diseases. Finally, the development of new formulations and delivery methods for 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide may also hold promise for improving its efficacy and reducing potential side effects.
Synthesis Methods
2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide can be synthesized using a variety of methods, including the condensation of 4-(2-aminoethyl)benzoic acid and 2-(4-formylphenyl)hydrazinecarboxamide in the presence of a base such as triethylamine. The resulting product is then subjected to a series of purification steps, including recrystallization and column chromatography, to obtain the final 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide product. Other synthesis methods have also been reported, including the use of microwave irradiation and solvent-free conditions.
Scientific Research Applications
2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, prostate cancer, and lung cancer. In addition, 2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]benzylidene}hydrazino)-N-(3-methoxypropyl)-2-oxoacetamide has been investigated for its potential use as an antimicrobial agent, with promising results against both Gram-positive and Gram-negative bacteria.
properties
Molecular Formula |
C24H30N4O5 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-N//'-[(E)-[4-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]phenyl]methylideneamino]oxamide |
InChI |
InChI=1S/C24H30N4O5/c1-16-12-17(2)22(18(3)13-16)27-21(29)15-33-20-8-6-19(7-9-20)14-26-28-24(31)23(30)25-10-5-11-32-4/h6-9,12-14H,5,10-11,15H2,1-4H3,(H,25,30)(H,27,29)(H,28,31)/b26-14+ |
InChI Key |
IFMSWHRVGOOSCR-VULFUBBASA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)/C=N/NC(=O)C(=O)NCCCOC)C |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NCCCOC)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=C(C=C2)C=NNC(=O)C(=O)NCCCOC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)



![methyl (4Z)-1-(3-chloro-4-methoxyphenyl)-4-[4-(dimethylamino)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297408.png)

![methyl 4-(3-bromobenzylidene)-2-methyl-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297414.png)
![2-[(2,6-Dimethylphenyl)imino]-5-(3-ethoxy-4-hydroxybenzylidene)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B297416.png)
![Methyl 4-({2-[(2,5-dimethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoate](/img/structure/B297417.png)
![4-({2-[(2,5-Dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B297418.png)
![2-[(3-Chloro-2-methylphenyl)imino]-3-ethyl-5-(3-phenyl-2-propenylidene)-1,3-thiazolidin-4-one](/img/structure/B297419.png)
![ethyl 4-{5-[(E)-{(2Z)-2-[(2,5-dimethylphenyl)imino]-3-ethyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B297422.png)
![Methyl 4-{5-[(2-{[4-(methoxycarbonyl)phenyl]imino}-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B297423.png)